molecular formula C7H6Br2FNO2 B8573146 2-Amino-5-bromo-3-fluorobenzoic acid hydrobromide

2-Amino-5-bromo-3-fluorobenzoic acid hydrobromide

Cat. No. B8573146
M. Wt: 314.93 g/mol
InChI Key: AKWBUHUHIHCPTP-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

Bromine (3.65 mL, 70.9 mmol) in Chloroform (250 mL) was added dropwise via an addition funnel to a suspension of 2-amino-3-fluorobenzoic acid (10 g, 64.5 mmol) in chloroform (400 mL) at RT. The solution was stirred for 12 hours at which point the resulting slurry was filtered. The solid was washed well with CH2Cl2 and dried under a stream of nitrogen to afford 2-amino-5-bromo-3-fluorobenzoic acid HBr.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]>C(Cl)(Cl)Cl>[BrH:1].[NH2:3][C:4]1[C:12]([F:13])=[CH:11][C:10]([Br:1])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
3.65 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1F
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 12 hours at which point the resulting slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The solid was washed well with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Br.NC1=C(C(=O)O)C=C(C=C1F)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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